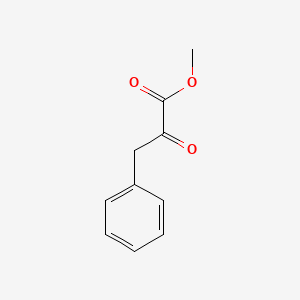
Methyl 2-oxo-3-phenylpropanoate
Cat. No. B1606861
Key on ui cas rn:
6362-58-9
M. Wt: 178.18 g/mol
InChI Key: KAOSFPBSWNREAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07125901B2
Procedure details


2-Oxo-3-phenylpropanoic acid (20 g), DMF (100 ml) and DBU (18.2 ml) were combined at 0° C. under N2 atmosphere, and the mixture was stirred at 0° C. for an hour. Then iodomethane (15.2 ml) was added to the solution at 0° C. The reaction mixture was stirred at r.t. for 3 hours, and poured into 1N-HCl. The mixture was extracted with AcOEt (twice). The combined organic layer was washed with brine, dried over anhydrous MgSO4, and concentrated in vacuo. The residue was purified by flash column chromatography over silica gel with CHCl3/AcOEt (30:1) as an eluent, and triturated with IPE/n-Hexane to give methyl 2-oxo-3-phenylpropanoate (11.2 g) as a pale yellow wax.





Identifiers


|
REACTION_CXSMILES
|
[O:1]=[C:2]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:3]([OH:5])=[O:4].[CH2:13]1CCN2C(=NCCC2)CC1.IC.Cl>CN(C=O)C>[O:1]=[C:2]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[C:3]([O:5][CH3:13])=[O:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C(C(=O)O)CC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
18.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCC2=NCCCN2CC1
|
Step Three
|
Name
|
|
|
Quantity
|
15.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
IC
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at 0° C. for an hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were combined at 0° C. under N2 atmosphere
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred at r.t. for 3 hours
|
|
Duration
|
3 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with AcOEt (twice)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash column chromatography over silica gel with CHCl3/AcOEt (30:1) as an eluent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated with IPE/n-Hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C(C(=O)OC)CC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 11.2 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
